bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride
Brand Name: Vulcanchem
CAS No.: 2097936-95-1
VCID: VC2972415
InChI: InChI=1S/2C6H11N3O.ClH/c2*1-5-4-6(7)9(8-5)2-3-10;/h2*4,10H,2-3,7H2,1H3;1H
SMILES: CC1=NN(C(=C1)N)CCO.CC1=NN(C(=C1)N)CCO.Cl
Molecular Formula: C12H23ClN6O2
Molecular Weight: 318.8 g/mol

bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride

CAS No.: 2097936-95-1

Cat. No.: VC2972415

Molecular Formula: C12H23ClN6O2

Molecular Weight: 318.8 g/mol

* For research use only. Not for human or veterinary use.

bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride - 2097936-95-1

Specification

CAS No. 2097936-95-1
Molecular Formula C12H23ClN6O2
Molecular Weight 318.8 g/mol
IUPAC Name 2-(5-amino-3-methylpyrazol-1-yl)ethanol;hydrochloride
Standard InChI InChI=1S/2C6H11N3O.ClH/c2*1-5-4-6(7)9(8-5)2-3-10;/h2*4,10H,2-3,7H2,1H3;1H
Standard InChI Key CRWQFDQNSSQKSL-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)N)CCO.CC1=NN(C(=C1)N)CCO.Cl
Canonical SMILES CC1=NN(C(=C1)N)CCO.CC1=NN(C(=C1)N)CCO.Cl

Introduction

Physical and Chemical Properties

Identification and Basic Properties

The identification and basic properties of bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride are summarized in the following table:

PropertyValue
CAS Number2097936-95-1
Molecular FormulaC12H23ClN6O2
Molecular Weight318.8 g/mol
IUPAC Name2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hemihydrochloride
Standard InChIInChI=1S/2C6H11N3O.ClH/c21-5-4-6(7)9(8-5)2-3-10;/h24,10H,2-3,7H2,1H3;1H
Standard InChIKeyCRWQFDQNSSQKSL-UHFFFAOYSA-N
Canonical SMILESCC1=NN(C(=C1)N)CCO.CC1=NN(C(=C1)N)CCO.Cl
PubChem Compound131701327
Physical FormSolid
Purity (Commercial)≥95%

The compound consists of two 5-amino-3-methyl-1H-pyrazol-1-yl units attached to ethanol groups, with a hydrochloride counterion. This structure contributes to its physical and chemical behavior, including solubility, reactivity, and potential biological activity .

Structural Features and Reactivity

The structural features of bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride that are significant for its chemical reactivity include:

  • The pyrazole rings provide aromatic character and potential for π-π interactions with other aromatic systems.

  • The amino groups at position 5 of each pyrazole ring can participate in hydrogen bonding as hydrogen bond donors and can undergo various nucleophilic reactions.

  • The hydroxyl groups from the ethanol moieties can function both as hydrogen bond donors and acceptors, contributing to the compound's hydrophilicity.

  • The methyl groups at position 3 of each pyrazole ring contribute to the hydrophobic character of the molecule and can influence its electronic properties.

  • The hydrochloride salt form enhances water solubility compared to the free base, which is an important consideration for biological applications and solution chemistry .

These structural elements collectively determine the compound's behavior in various chemical environments and its potential for interactions with biological systems or other molecules.

Related Compounds and Comparative Analysis

Several compounds are structurally related to bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride and can provide additional insights into its properties and applications.

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethanol

This compound (CAS: 51546-08-8) represents the monomeric unit of the target compound and has the following properties:

PropertyValue
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Melting Point66-68°C
Density1.29 g/cm³
Boiling Point190°C (at 16 Torr)
pKa14.43±0.10 (Predicted)
Storage Condition2-8°C
Hazard ClassIRRITANT

This compound is the fundamental building block of bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride and shares many of its structural features and reactivity patterns .

Other Structurally Similar Pyrazole Derivatives

Other related compounds include:

  • 2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol: This compound features a cyclopentyl group in place of the methyl group at position 3 of the pyrazole ring. Its molecular weight is 195.26 g/mol, and it shares the 5-amino-pyrazol-1-yl-ethanol core structure with our target compound.

  • 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride (CAS: 1432034-83-7): This compound has a trifluoromethyl group at position 3 of the pyrazole ring and an amino group in place of the hydroxyl at the end of the ethyl chain. It has a molecular weight of 215.60 g/mol .

  • 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine (CAS: 1392274-36-0): This compound features a trifluoromethyl group at position 5 of the pyrazole ring and an amino group in place of the hydroxyl at the end of the ethyl chain. Its molecular weight is 193.17 g/mol .

These related compounds share similar structural elements with bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride but differ in specific substitution patterns or functional groups. Studying these structural analogs can provide valuable insights into structure-property relationships and potential applications of the entire class of compounds.

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